molecular formula C20H27N3O6S B2812553 Phenyl 4-((2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235321-83-1

Phenyl 4-((2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2812553
CAS No.: 1235321-83-1
M. Wt: 437.51
InChI Key: ZJCMYEXLLBCOIL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a piperidine ring, which is a common feature in many pharmaceuticals . It also contains a sulfonamide group, which is often found in antibiotics, and a carboxylate ester group, which is common in various organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can participate in a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Piperidine Derivatives in Medicinal Chemistry

Piperidine derivatives have been synthesized and evaluated for their biological activities, showing significant potential as therapeutic agents. For instance, novel (4-piperidin-1-yl)-phenyl sulfonamides have been prepared, demonstrating potent full agonist activity at the beta(3)-adrenergic receptor with selectivity over beta(1)- and beta(2)-ARs, indicating potential applications in treating metabolic disorders (Hu et al., 2001).

Sulfonyl Hydrazones and Piperidine Rings in Antioxidant and Anticholinesterase Activities

Sulfonyl hydrazone scaffold and piperidine rings have been synthesized, showing significant antioxidant capacity and anticholinesterase activity. These compounds exhibited better activity than standard antioxidants in various assays, indicating their potential as therapeutic agents for oxidative stress-related diseases and neurodegenerative disorders (Karaman et al., 2016).

Piperidine-Based Compounds as Anticancer Agents

Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents, demonstrating promising results against various cancer cell lines. These compounds offer a new approach to anticancer therapy, highlighting the importance of piperidine derivatives in the development of novel anticancer drugs (Rehman et al., 2018).

Piperidine Derivatives as Inhibitors of Soluble Epoxide Hydrolase

Piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase have been identified, showcasing the role of the triazine heterocycle for high potency and selectivity. These compounds have been shown to affect serum biomarkers related to inflammation and pain, providing insights into their potential therapeutic applications (Thalji et al., 2013).

Future Directions

The future research directions would likely involve further studying this compound’s synthesis, properties, and potential applications. Given the presence of a piperidine ring, it could be of interest in pharmaceutical research .

Properties

IUPAC Name

phenyl 4-[[2-(2,6-dioxopiperidin-1-yl)ethylsulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O6S/c24-18-7-4-8-19(25)23(18)13-14-30(27,28)21-15-16-9-11-22(12-10-16)20(26)29-17-5-2-1-3-6-17/h1-3,5-6,16,21H,4,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCMYEXLLBCOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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